N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
Overview
Description
N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is a complex organic compound belonging to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide typically involves the following steps:
Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core through the Fischer indole synthesis.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced via an etherification reaction.
Formylation: The final step involves the formylation of the carbazole derivative to introduce the formamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-1-ones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide, and pyridinium chlorochromate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are effective reducing agents.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carbazole-1-ones and other oxidized derivatives.
Reduction: Amino-carbazole derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide
- N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Uniqueness
N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide stands out due to its unique combination of a phenylmethoxy group and a formamide moiety. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(6-phenylmethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-13-21-19-8-4-7-16-17-11-15(9-10-18(17)22-20(16)19)24-12-14-5-2-1-3-6-14/h1-3,5-6,9-11,13,19,22H,4,7-8,12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYOONUOBOXGRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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